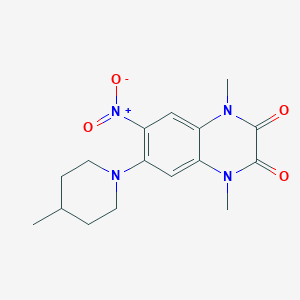
1,4-dimethyl-6-(4-methyl-1-piperidinyl)-7-nitro-1,4-dihydro-2,3-quinoxalinedione
Vue d'ensemble
Description
1,4-dimethyl-6-(4-methyl-1-piperidinyl)-7-nitro-1,4-dihydro-2,3-quinoxalinedione, also known as CNQX, is a potent non-competitive antagonist of the ionotropic glutamate receptor. It is widely used in scientific research to study the role of glutamate receptors in neurological disorders and to explore potential therapeutic targets.
Mécanisme D'action
1,4-dimethyl-6-(4-methyl-1-piperidinyl)-7-nitro-1,4-dihydro-2,3-quinoxalinedione is a non-competitive antagonist of the ionotropic glutamate receptor. It binds to the receptor and blocks the action of glutamate, the primary excitatory neurotransmitter in the central nervous system. This results in the inhibition of neuronal activity and the prevention of excitotoxicity, a process that can lead to neuronal damage and death.
Biochemical and Physiological Effects:
1,4-dimethyl-6-(4-methyl-1-piperidinyl)-7-nitro-1,4-dihydro-2,3-quinoxalinedione has been shown to have a number of biochemical and physiological effects. It has been found to reduce the release of glutamate, increase the release of GABA, and modulate the activity of other neurotransmitters such as dopamine and serotonin. It has also been shown to have anti-inflammatory and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1,4-dimethyl-6-(4-methyl-1-piperidinyl)-7-nitro-1,4-dihydro-2,3-quinoxalinedione in lab experiments is its potency and specificity. It is a highly selective antagonist of the ionotropic glutamate receptor and does not affect other receptors or neurotransmitters. However, one limitation of using 1,4-dimethyl-6-(4-methyl-1-piperidinyl)-7-nitro-1,4-dihydro-2,3-quinoxalinedione is that it can be toxic at high concentrations and can affect other ion channels and transporters.
Orientations Futures
There are several future directions for research on 1,4-dimethyl-6-(4-methyl-1-piperidinyl)-7-nitro-1,4-dihydro-2,3-quinoxalinedione. One area of interest is the development of new 1,4-dimethyl-6-(4-methyl-1-piperidinyl)-7-nitro-1,4-dihydro-2,3-quinoxalinedione derivatives with improved potency and selectivity. Another area of interest is the use of 1,4-dimethyl-6-(4-methyl-1-piperidinyl)-7-nitro-1,4-dihydro-2,3-quinoxalinedione in combination with other drugs or therapies to enhance its therapeutic potential. Additionally, further research is needed to explore the potential use of 1,4-dimethyl-6-(4-methyl-1-piperidinyl)-7-nitro-1,4-dihydro-2,3-quinoxalinedione in the treatment of neurological disorders such as epilepsy and stroke.
Applications De Recherche Scientifique
1,4-dimethyl-6-(4-methyl-1-piperidinyl)-7-nitro-1,4-dihydro-2,3-quinoxalinedione is widely used in scientific research to study the role of glutamate receptors in neurological disorders such as epilepsy, stroke, and neurodegenerative diseases. It is also used to explore potential therapeutic targets for these disorders.
Propriétés
IUPAC Name |
1,4-dimethyl-6-(4-methylpiperidin-1-yl)-7-nitroquinoxaline-2,3-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4/c1-10-4-6-19(7-5-10)13-8-11-12(9-14(13)20(23)24)18(3)16(22)15(21)17(11)2/h8-10H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBNJTBQEMAWQPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=C3C(=C2)N(C(=O)C(=O)N3C)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{4-[(ethylamino)sulfonyl]phenyl}-2-methylpropanamide](/img/structure/B4393879.png)
![ethyl 4-[2-(1H-indol-3-yl)-2-oxoethoxy]benzoate](/img/structure/B4393905.png)
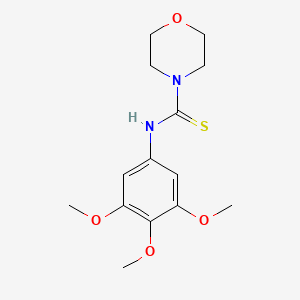

![{3-methoxy-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzyl}(2-thienylmethyl)amine hydrochloride](/img/structure/B4393917.png)

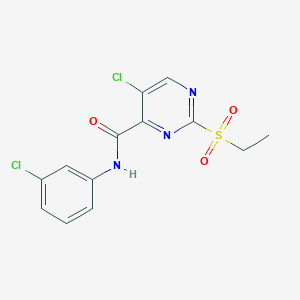
![{[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]methyl}formamide](/img/structure/B4393940.png)
![2-[2-chloro-4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenoxy]acetamide](/img/structure/B4393945.png)
![7-(2-ethoxyethyl)-8-[(4-ethyl-1-piperazinyl)methyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4393955.png)
![6-methoxy-4-[(2-methylphenyl)amino]-3-quinolinecarboxylic acid hydrochloride](/img/structure/B4393969.png)
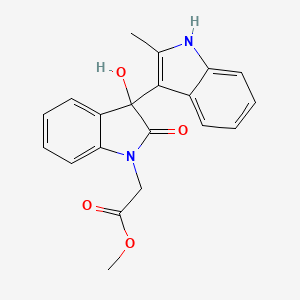
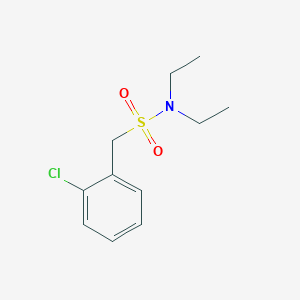
![4-{[(4-methylphenyl)thio]acetyl}-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4393987.png)